4-Chloro-1-(2,4-difluorophenyl)butan-1-one

Overview

Description

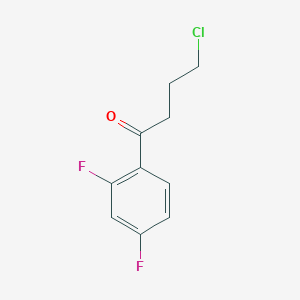

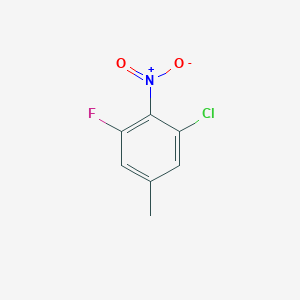

“4-Chloro-1-(2,4-difluorophenyl)butan-1-one” is a chemical compound with the CAS Number: 50528-16-0 . Its molecular formula is C10H9ClF2O and it has a molecular weight of 218.63 . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9ClF2O/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13/h3-4,6H,1-2,5H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Anti-inflammatory Compounds

4-Chloro-1-(2,4-difluorophenyl)butan-1-one and related analogs have been explored for their potential anti-inflammatory activities. A study highlighted the synthesis and testing of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, including chloro-substituted analogs, demonstrating significant anti-inflammatory effects (Goudie et al., 1978).

Hydrolysis Studies

Research on the hydrolysis of compounds similar to this compound, such as 4-chloro-1-(4′-hydroxyphenyl)butan-1-one, revealed sensitivity to substitution patterns on the phenyl ring, influencing the hydrolysis process (Kalyanam & Likhate, 1987).

Photoionization Spectroscopy

The compound's structural analogs were studied using resonant two-photon ionization spectroscopy. The study focused on the conformational landscape of related molecules and their complexes, examining the effects of chlorine substitution on the overall geometry and electron density (Rondino et al., 2016).

Crystal Structure Analysis

The crystal structure of compounds with a similar structure, such as cyproconazole, has been analyzed. This study provided insights into the molecular arrangement and interactions, such as hydrogen bonding and weak C-H···π interactions, which can be relevant for understanding the properties of this compound (Kang et al., 2015).

Anticancer Activity

Research on analogs of this compound, like SYA013, has shown promising results in inhibiting cancer cell lines. This includes their binding at sigma-2 receptors and selective toxicity towards cancer cells (Asong et al., 2019).

Chemical Synthesis and Reactions

Several studies have explored the synthesis and reactivity of compounds structurally related to this compound, investigating various aspects like trifluoromethylation, detoxication pathways, and diastereoselective synthesis. These studies contribute to understanding the chemical behavior and potential applications of such compounds (Sato et al., 2006; Munter et al., 2003; Percino et al., 2008).

Mechanistic Studies and Drug Design

Research has been conducted on the mechanism of action and structure-activity relationships of compounds structurally related to this compound, providing valuable information for drug design and understanding the molecular basis of their activity (Peprah et al., 2012).

Photodegradation Studies

The photodegradation of similar compounds, like triadimefon, has been studied to understand their stability and breakdown in environmental conditions. This is relevant for assessing the environmental impact of such compounds (Nag & Dureja, 1997).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H320-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements are P264-P270-P301+P312-P330 , which suggest washing hands and other exposed areas thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .

properties

IUPAC Name |

4-chloro-1-(2,4-difluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXIEKILXABVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

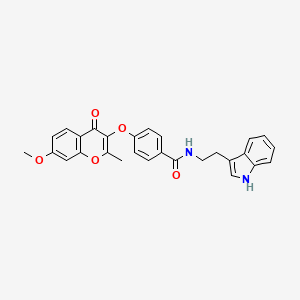

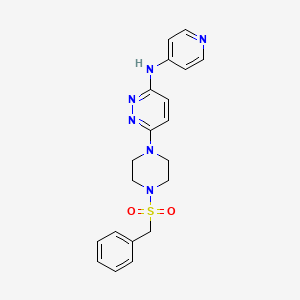

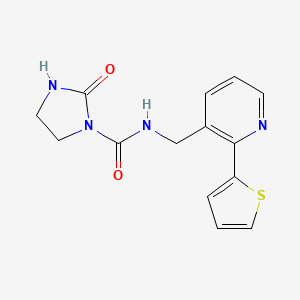

![N-(4-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2566826.png)

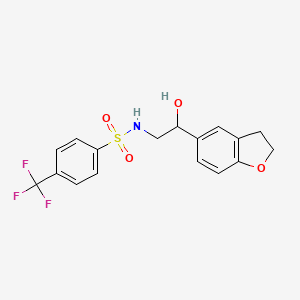

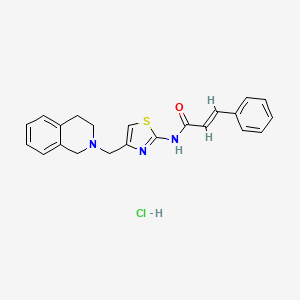

![3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2566836.png)

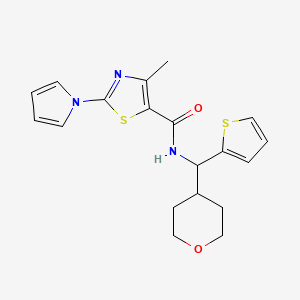

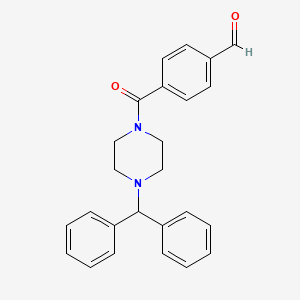

![(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2566842.png)